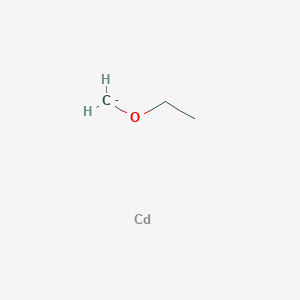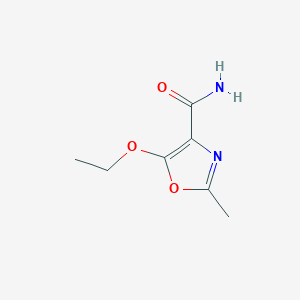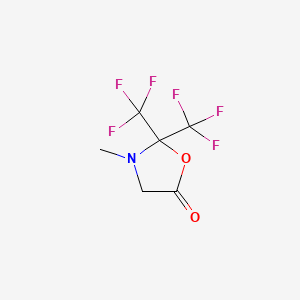![molecular formula C19H15N3 B14738695 1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile CAS No. 5467-86-7](/img/structure/B14738695.png)
1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile typically involves the condensation reaction between an aromatic aldehyde and an amine. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions. For instance, the reaction between 2-hydroxy-1-naphthaldehyde and 3-trifluoromethylaniline can yield a similar Schiff base .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. The use of solvents and catalysts is also carefully managed to minimize environmental impact and ensure safety.
Chemical Reactions Analysis
Types of Reactions
1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
(E)-2-((phenylimino)methyl)phenol: Another Schiff base with similar structural features but different functional groups.
1-[(2-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol: A Schiff base used in the detection and adsorption of aluminum ions.
Uniqueness
1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile is unique due to its specific structural configuration and the presence of the dihydropyridine and carbonitrile groups
Properties
CAS No. |
5467-86-7 |
|---|---|
Molecular Formula |
C19H15N3 |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
1-(C,N-diphenylcarbonimidoyl)-2H-pyridine-2-carbonitrile |
InChI |
InChI=1S/C19H15N3/c20-15-18-13-7-8-14-22(18)19(16-9-3-1-4-10-16)21-17-11-5-2-6-12-17/h1-14,18H |
InChI Key |
FWCAZHXBGVHHGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)N3C=CC=CC3C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2H-Naphtho[2,3-D][1,3]dioxole-6-carboxylic acid](/img/structure/B14738626.png)


![2-{[(3-Bromophenyl)carbonyl]amino}-4-hydroxybenzoic acid](/img/structure/B14738658.png)



![2-Chloro-3-[2-(2-heptadecyl-4,5-dihydro-1h-imidazol-1-yl)ethoxy]naphthalene-1,4-dione](/img/structure/B14738676.png)



